HPOB

Descripción general

Descripción

The description of a compound usually includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance (solid, liquid, gas, color, etc.) and odor .

Synthesis Analysis

This involves the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, reaction conditions (temperature, pressure), and the yield of the reaction .Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It could involve carrying out various chemical reactions and studying the products formed .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación

Actividad Antiproliferativa Contra Células de Mieloma Múltiple

Se ha encontrado que HPOB tiene actividad antiproliferativa contra las células de mieloma múltiple. Disminuye la supervivencia de estas células de forma dependiente de la dosis y del tiempo. Curiosamente, this compound puede superar la resistencia al bortezomib (BTZ) en las células de mieloma múltiple, y la combinación de this compound con BTZ puede sensibilizar aún más estas células .

Inducción de Apoptosis de Células de Mieloma Múltiple

Además de su actividad antiproliferativa, this compound también induce apoptosis de las células de mieloma múltiple. Este es un paso crucial en el tratamiento del mieloma múltiple, ya que conduce a la muerte de las células cancerosas .

Papel en la Regulación del Ciclo Celular

This compound provoca la acumulación de células de mieloma múltiple en la fase G1 del ciclo celular. Esto evita que las células progresen a la siguiente fase del ciclo celular, inhibiendo así su proliferación .

Activación Transcripcional de p21

This compound media la muerte celular a través de la activación transcripcional de p21. Esto está asociado con un nivel elevado de modificación de la acetilación global de la histona 3 (H3Ac) .

Posible Candidato para el Tratamiento del Mieloma Múltiple

Dados sus diversos efectos sobre las células de mieloma múltiple, this compound podría ser un posible candidato para el tratamiento de esta enfermedad. La combinación de this compound y bortezomib podría ser una posible estrategia terapéutica para el mieloma múltiple recidivante y refractario

Mecanismo De Acción

Target of Action

The primary target of HPOB is Histone Deacetylase 6 (HDAC6) . HDAC6 is a zinc metalloenzyme that serves as the tubulin deacetylase in the cell cytosol .

Mode of Action

This compound acts as a highly potent and selective inhibitor of HDAC6 . It selectively inhibits HDAC6 catalytic activity both in vivo and in vitro .

Biochemical Pathways

This compound affects the biochemical pathways involving HDAC6. HDAC6 regulates microtubule function by deacetylating α-tubulin, which suppresses microtubule dynamics and leads to cell cycle arrest and apoptosis . This compound, by inhibiting HDAC6, impacts these processes.

Result of Action

This compound has been shown to decrease the survival of certain cells in a dose- and time-dependent manner . It causes the accumulation of cells in the G1 phase . Furthermore, this compound can overcome resistance to certain drugs in cells, enhancing their sensitivity . This compound-mediated cell death occurs via transcriptional activation of p21, which is associated with an elevated level of global histone 3 acetylation (H3Ac) modification .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

This compound has been found to effectively inhibit the α-melanocyte-stimulating hormone (α-MSH)-induced melanin synthesis in B16-F10 murine melanoma cells without accompanying cytotoxicity . It interacts with the enzyme tyrosinase, a key enzyme in melanin synthesis .

Cellular Effects

4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenylbenzeneacetamide has shown to influence cell function by inhibiting melanin synthesis in melanoma cells . This could potentially impact cell signaling pathways and cellular metabolism related to melanin production .

Molecular Mechanism

The compound exerts its effects at the molecular level by inhibiting the catalytic activity of tyrosinase, an enzyme crucial for melanin synthesis . This inhibition is not due to a reduction in the expression of tyrosinase, but rather a direct inhibition of its catalytic activity .

Temporal Effects in Laboratory Settings

The effects of 4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenylbenzeneacetamide on melanin synthesis were observed over time in laboratory settings

Dosage Effects in Animal Models

While specific dosage effects in animal models have not been detailed in the available literature, the compound has been tested in murine melanoma cells

Metabolic Pathways

Its interaction with tyrosinase suggests it may be involved in the metabolic pathways of melanin synthesis .

Subcellular Localization

Given its interaction with tyrosinase, it may be localized in areas of the cell where melanin synthesis occurs .

Propiedades

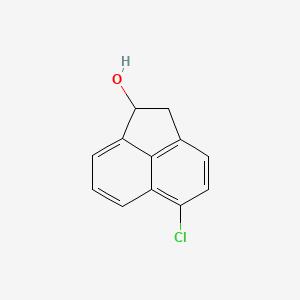

IUPAC Name |

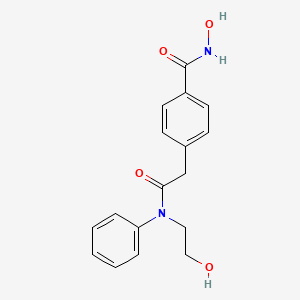

N-hydroxy-4-[2-[N-(2-hydroxyethyl)anilino]-2-oxoethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c20-11-10-19(15-4-2-1-3-5-15)16(21)12-13-6-8-14(9-7-13)17(22)18-23/h1-9,20,23H,10-12H2,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAZNTABYJYOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCO)C(=O)CC2=CC=C(C=C2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: HPOB is a hydroxamic acid-based small molecule that functions as a histone deacetylase (HDAC) inhibitor. It primarily exerts its effects by selectively inhibiting HDAC6 catalytic activity both in vitro and in vivo. This inhibition leads to increased histone acetylation, impacting gene expression and various cellular processes.

ANone: this compound's HDAC6 inhibition has been shown to:

- Induce cell cycle arrest: this compound treatment leads to the accumulation of multiple myeloma cells in the G1 phase, suggesting cell cycle arrest.

- Enhance the effectiveness of DNA-damaging anticancer drugs: this compound increases the sensitivity of transformed cells, but not normal cells, to DNA-damaging anticancer drugs.

- Reduce melanin synthesis: this compound inhibits tyrosinase activity, leading to reduced melanin synthesis in B16-F10 murine melanoma cells.

- Attenuate corticosterone-induced injury: In rat adrenal pheochromocytoma PC12 cells, this compound exhibits protective effects by inhibiting mitochondrial glucocorticoid receptor (GR) translocation and the intrinsic apoptosis pathway.

A: While this compound demonstrates selectivity for HDAC6, research suggests it can also suppress the expression of HDAC3 without affecting other HDAC isoforms. This selective suppression was observed in acute myeloid leukemia (AML) cells.

A: The molecular formula of this compound is C17H18N2O4, and its molecular weight is 314.33 g/mol. [, ]

A: this compound's hydroxamic acid moiety likely chelates the zinc ion present in the active site of HDAC6, similar to other HDAC inhibitors. [, ] Computational studies utilizing molecular docking and molecular dynamic simulations have provided insights into the binding interactions between this compound and the catalytic domains of HDAC6. These studies identified key residues involved in binding and provided information on structural changes linked to the molecular recognition process.

A: While specific SAR studies for this compound are not detailed in the provided research, scientists have developed preferential HDAC6 inhibitors derived from this compound. This suggests ongoing efforts to optimize this compound's structure for enhanced potency, selectivity, and pharmacological properties.

ANone: Information regarding the stability of this compound under various conditions and potential formulation strategies is not extensively discussed in the provided research.

ANone: While specific analytical methods for this compound are not detailed in the provided research, techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed for characterizing and quantifying similar small-molecule inhibitors.

ANone: this compound's efficacy has been evaluated in various in vitro and in vivo models, including:

- Multiple myeloma cells: this compound demonstrated dose- and time-dependent inhibition of cell proliferation and induction of apoptosis in multiple myeloma cell lines.

- AML cells: this compound exhibited selective inhibition of AML cells and induced cell cycle arrest and apoptosis. It also showed synergistic antileukemia activity when combined with decitabine.

- B16-F10 murine melanoma cells: this compound effectively inhibited α-MSH-induced melanin synthesis in these cells.

- Rat adrenal pheochromocytoma PC12 cells: this compound showed protective effects against corticosterone-induced injury in this model.

- Rat model of photothrombotic stroke: this compound exhibited neuroprotective effects in this model.

A: Yes, this compound demonstrated a high reactivation efficiency for latent HIV-1 in a cell-based reporter system and well-known latency model systems. It showed comparable performance to other known latency-reversing agents with low toxicity.

A: While information on long-term effects is limited, this compound exhibited low toxicity in cell-based assays and did not cause significant changes in the composition of peripheral blood mononuclear cells. Further research is needed to fully elucidate its safety profile.

ANone: No information on clinical trials involving this compound is available within the provided research.

ANone: Given its diverse effects, this compound holds promise for various applications, including:

- Treatment of hyperpigmentation disorders: Its ability to inhibit tyrosinase activity suggests potential as a therapeutic agent for conditions like melasma and post-inflammatory hyperpigmentation.

- Neuroprotection: this compound's neuroprotective effects observed in a rat stroke model warrant further exploration for potential therapeutic applications in neurodegenerative diseases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol](/img/structure/B565735.png)

![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B565745.png)

![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one](/img/structure/B565746.png)

![6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine](/img/structure/B565754.png)

![6-Cyclopropyl-10-fluorobenzo[k]phenanthridine](/img/structure/B565755.png)